REACTION_CXSMILES
|
[Mg].[CH3:2][Si:3]([CH3:6])(Cl)[Cl:4].II.Cl[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1>O1CCCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([Si:3]([CH3:6])([CH3:2])[Cl:4])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
129.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
142.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring over 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following were placed in a dry four-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
Then, while cooling the flask to below 10 degrees Centigrade
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by suction filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)[Si](Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.61 mol | |
AMOUNT: MASS | 122 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |